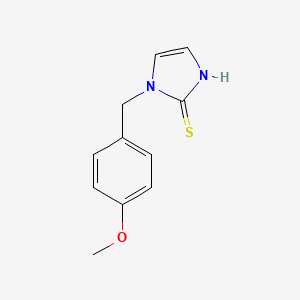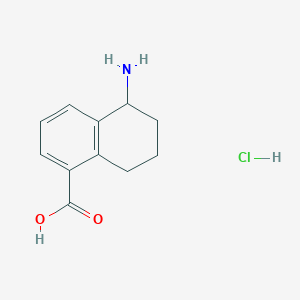
5-アミノ-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of naphthalene and contains an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthalene Derivatives: One common synthetic route involves the reduction of naphthalene derivatives to obtain the tetrahydronaphthalene core structure. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Amination Reaction:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the above reactions. Large-scale production requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions, often requiring the presence of a base.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated amines and other substituted derivatives.
科学的研究の応用
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that this compound is an important aromatic amine, which can be used as an organic synthesis intermediate .
Mode of Action
It is known to be used in the synthesis of goslo-sr-5-69, a potent activator of large conductance ca2±activated k+ (bk) channels .
Biochemical Pathways
It is used in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia-inducible factor pathway .
Result of Action
It is known to be used in the preparation of the therapeutically useful antiemetic agent palonosetron .
生化学分析
Biochemical Properties
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups between molecules. Additionally, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites. These metabolic processes can affect the levels of key metabolites and influence metabolic flux within cells .
Transport and Distribution
The transport and distribution of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can affect its interactions with other biomolecules and its overall biological activity .
類似化合物との比較
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Naphthalene Derivatives: Other derivatives of naphthalene with different functional groups can have comparable properties and uses.
Uniqueness: 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is unique due to its specific combination of amino and carboxylic acid groups, which allows for diverse chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1,4-5,10H,2-3,6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFWVFJASVBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)

![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515880.png)
![N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515883.png)

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)
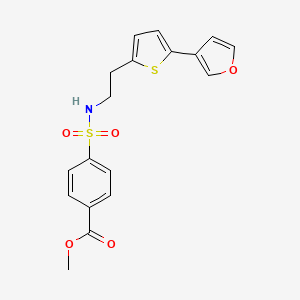
![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)
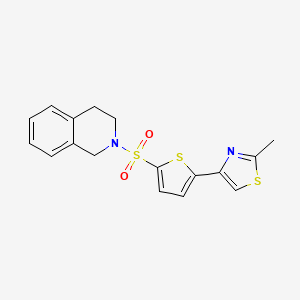
![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)
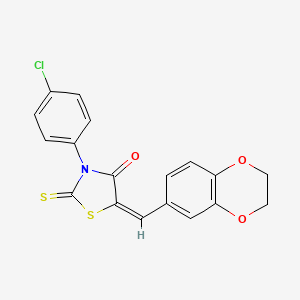
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/new.no-structure.jpg)
